molecular formula C14H10Cl2F2 B1435450 1,2-Bis(2-chloro-4-fluorophenyl)ethane CAS No. 1864016-10-3

1,2-Bis(2-chloro-4-fluorophenyl)ethane

Cat. No.: B1435450
CAS No.: 1864016-10-3
M. Wt: 287.1 g/mol
InChI Key: SCJJWXRPVOQFNQ-UHFFFAOYSA-N
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Description

“1,2-Bis(2-chloro-4-fluorophenyl)ethane” is a chemical compound with the molecular formula C14H10Cl2F2 . It is a solid substance and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H6Cl2F2S2/c13-9-5-7(15)1-3-11(9)17-18-12-4-2-8(16)6-10(12)14/h1-6H . This code provides a unique representation of the compound’s molecular structure .

Scientific Research Applications

1. Formation and Reactivity Studies

  • Formation of 1,2-dioxanes using tris(2,4-pentanedionato)-manganese(iii) or manganese(iii) acetate was explored, indicating the potential of 1,2-Bis(2-chloro-4-fluorophenyl)ethane in the formation of cyclic peroxides (Nishino et al., 1991).
  • Studies on manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, including this compound, showed its use in synthesizing various cyclic peroxides (Qian et al., 1992).

2. Molecular Structures and Photochemical Behavior

  • Investigations into the molecular structures and photochemical behavior of compounds like this compound revealed insights into their unique reactivity and stability under different conditions (Brune et al., 1989).

3. Polymerization and Materials Synthesis

  • The cationic polymerization of compounds similar to this compound was examined using spectroscopy, indicating its potential in the synthesis of polymers (Nishimura et al., 1983).
  • Synthesis and characterization of flexible polyethers based on compounds like this compound suggested its applications in creating materials with unique phase transition properties (Percec & Zuber, 1992).

4. Biodegradation and Environmental Chemistry

  • Research on the metabolism of related compounds by Alcaligenes denitrificans provided insights into the biodegradation of chlorinated ethanes, which can be crucial for environmental chemistry and pollution control (Ahuja et al., 2001).

5. Synthesis of Macrocyclic Peroxides

  • Studies on the synthesis of silicon-containing macrocyclic peroxides using this compound derivatives demonstrated the compound's utility in creating novel ring structures with potential applications in materials science (Arzumanyan et al., 2014).

6. Biomedical Research

  • Investigations into the interaction of similar compounds with enzymes and biological systems offered insights into the potential biomedical applications of this compound derivatives (Grifoll & Hammel, 1997).

Biochemical Analysis

Biochemical Properties

1,2-Bis(2-chloro-4-fluorophenyl)ethane plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation depending on the specific enzyme and context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to disrupt normal cell signaling, leading to changes in gene expression that can affect cell growth and differentiation. Additionally, its impact on cellular metabolism can result in altered energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with multiple targets makes it a versatile agent in biochemical studies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of this compound have been associated with toxicity and adverse effects on animal health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s impact on these pathways can lead to changes in the overall metabolic profile of cells, affecting their function and viability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. The compound’s distribution within cells can affect its accumulation and overall activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with other biomolecules and its overall efficacy .

Properties

IUPAC Name

2-chloro-1-[2-(2-chloro-4-fluorophenyl)ethyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F2/c15-13-7-11(17)5-3-9(13)1-2-10-4-6-12(18)8-14(10)16/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJWXRPVOQFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.